molecular formula C41H81NO5 B13362719 Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate

Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B13362719
M. Wt: 668.1 g/mol
InChI Key: JKDZNDDWKBXOIM-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with the molecular formula C43H85NO6. This compound is characterized by its long hydrocarbon chains and functional groups that make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate typically involves multiple steps, including esterification and amidation reactions. The starting materials often include heptadecan-9-ol, octanoic acid, and decan-2-ol. The reaction conditions usually require the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification, followed by the use of coupling agents like dicyclohexylcarbodiimide (DCC) for amidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate exerts its effects involves interactions with lipid membranes and proteins. The compound’s long hydrocarbon chains allow it to embed within lipid bilayers, altering membrane fluidity and permeability. Additionally, the functional groups can form hydrogen bonds and electrostatic interactions with proteins, potentially affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((5-(((decan-2-yloxy)carbonyl)oxy)pentyl)(2-hydroxyethyl)amino)octanoate
  • Heptadecan-9-yl 8-((7-(decan-2-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)octanoate

Uniqueness

Compared to similar compounds, Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific ester and amide linkages, which confer distinct chemical reactivity and biological interactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C41H81NO5

Molecular Weight

668.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[(4-decan-2-yloxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C41H81NO5/c1-5-8-11-14-18-23-29-38(4)46-40(44)33-28-35-42(36-37-43)34-27-22-17-21-26-32-41(45)47-39(30-24-19-15-12-9-6-2)31-25-20-16-13-10-7-3/h38-39,43H,5-37H2,1-4H3

InChI Key

JKDZNDDWKBXOIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OC(=O)CCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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